5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole
CAS No.: 317319-33-8
Cat. No.: VC20761566
Molecular Formula: C12H8ClF4NS
Molecular Weight: 309.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317319-33-8 |
|---|---|
| Molecular Formula | C12H8ClF4NS |
| Molecular Weight | 309.71 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C12H8ClF4NS/c1-6-10(5-13)19-11(18-6)7-2-3-8(9(14)4-7)12(15,16)17/h2-4H,5H2,1H3 |
| Standard InChI Key | QZRTZQRCEAOOLW-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CCl |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CCl |
Introduction
Overview of 5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole
5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole is a synthetic organic compound with significant interest in medicinal chemistry. Its chemical formula is
, and it has a molecular weight of 309.71 g/mol. The compound is characterized by the presence of a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals.
Synthesis
The synthesis of 5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, thiazole derivatives are often synthesized through methods such as cyclization reactions involving appropriate precursors.
Anticancer Potential
Research indicates that thiazole derivatives exhibit various biological activities, including anticancer properties. The compound's structural features suggest potential interactions with biological targets, making it a candidate for further investigation in cancer therapeutics.
In vitro studies have shown that related thiazole compounds can inhibit cell growth in various cancer cell lines, with some exhibiting significant cytotoxic effects. Although specific data for this compound is limited, its structural analogs have been evaluated for their efficacy against human tumor cells.
Mechanism of Action
The mechanism by which thiazoles exert their biological effects often involves interference with cellular signaling pathways or direct interaction with DNA or proteins involved in cell proliferation and survival.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume